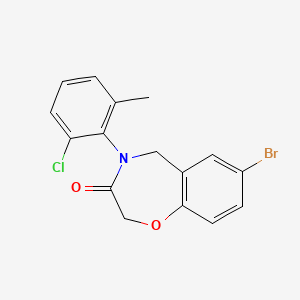

![molecular formula C18H16BrNO2S2 B6477606 N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-bromo-5-methoxybenzamide CAS No. 2640978-55-6](/img/structure/B6477606.png)

N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-bromo-5-methoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-2-bromo-5-methoxybenzamide” is a complex organic compound. The 2,2’-bithiophene component is an organic compound and is the most common of the three isomers with formula (C4H3S)2 . It has been used in the synthesis of new conjugated polymers .

Synthesis Analysis

2,2’-Bithiophene and thieno[3,2-b]thiophene were polymerized separately with bis(2,3-dialkylthienyl)benzo[1,2-b:4,5-b’]dithiophene by Stille coupling reactions to afford new conjugated polymer PBDTT-2T and PBDTT-TT . The polymers showed band gaps about 1.90 eV and the highest occupied molecular orbital (HOMO) energy levels below −5.20 eV .Molecular Structure Analysis

The molecular structure of 2,2’-bithiophene, a component of the compound , has been studied. It has a molecular formula of C8H6S2, an average mass of 166.263 Da, and a monoisotopic mass of 165.991089 Da .Chemical Reactions Analysis

The chemical reactions involving 2,2’-bithiophene have been studied. It has been polymerized with other compounds to create new conjugated polymers .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,2’-bithiophene, a component of the compound , have been studied. It is a colorless solid, although commercial samples are often greenish . More detailed properties such as melting point, boiling point, density, and others are not available in the retrieved data.Mécanisme D'action

N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-bromo-5-methoxybenzamide inhibits DHFR by binding to the enzyme and blocking the active site. This prevents the enzyme from catalyzing the reaction that is necessary for the synthesis of nucleotides. The inhibition of DHFR by this compound has been shown to reduce the levels of nucleotides, which can lead to reduced cell growth and proliferation.

Biochemical and Physiological Effects

The inhibition of DHFR by this compound has been shown to reduce the levels of nucleotides, which can lead to reduced cell growth and proliferation. This can lead to a variety of biochemical and physiological effects, including changes in gene expression, changes in cell morphology, and changes in cell metabolism.

Avantages Et Limitations Des Expériences En Laboratoire

N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-bromo-5-methoxybenzamide has several advantages for use in laboratory experiments. It is a synthetic molecule, so it is easy to obtain and store. It is also a potent inhibitor of DHFR, so it can be used to study the effects of DHFR inhibition on cells. However, this compound is a potent inhibitor of DHFR, so it can have toxic effects on cells if used at high concentrations. Therefore, it is important to use this compound at appropriate concentrations in laboratory experiments.

Orientations Futures

There are several potential future directions for research involving N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-bromo-5-methoxybenzamide. These include further studies of the effects of DHFR inhibition on cell growth and gene expression, as well as studies of the role of DHFR in cancer. Additionally, studies could be conducted to investigate the potential therapeutic applications of this compound in the treatment of diseases. Finally, further studies could be conducted to investigate the potential interactions of this compound with other compounds and enzymes.

Méthodes De Synthèse

N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-bromo-5-methoxybenzamide is synthesized by a multi-step process that begins with the reaction of 2,2'-bithiophene-5-yl ethyl bromide with 5-methoxybenzoyl chloride in the presence of a base. This reaction produces this compound, which can then be purified by recrystallization.

Applications De Recherche Scientifique

N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-bromo-5-methoxybenzamide has been used in scientific research as an inhibitor of DHFR, which is involved in the synthesis of nucleotides. This compound has been used to study the effects of DHFR inhibition on the growth of cells and the biochemical and physiological effects of this inhibition. This compound has also been used in studies of the regulation of gene expression and the role of DHFR in cancer.

Safety and Hazards

Propriétés

IUPAC Name |

2-bromo-5-methoxy-N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16BrNO2S2/c1-22-12-4-6-15(19)14(11-12)18(21)20-9-8-13-5-7-17(24-13)16-3-2-10-23-16/h2-7,10-11H,8-9H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVKQXCZADRXZKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)C(=O)NCCC2=CC=C(S2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16BrNO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-[(2-{[2,2'-bithiophene]-5-yl}ethyl)carbamoyl]benzoate](/img/structure/B6477543.png)

![N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-3-(2-fluorophenyl)propanamide](/img/structure/B6477556.png)

![N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B6477557.png)

![3-(2-{[2,2'-bithiophene]-5-yl}ethyl)-1-[(thiophen-2-yl)methyl]urea](/img/structure/B6477561.png)

![N-[4-({2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}sulfamoyl)phenyl]acetamide](/img/structure/B6477569.png)

![3-methanesulfonyl-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-2-oxoimidazolidine-1-carboxamide](/img/structure/B6477575.png)

![N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B6477588.png)

![2-bromo-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzene-1-sulfonamide](/img/structure/B6477590.png)

![3-(2-{[2,2'-bithiophene]-5-yl}ethyl)-1-(thiophen-2-yl)urea](/img/structure/B6477598.png)

![3-cyclopropyl-1-({3-[(3-fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6477617.png)

![3-methyl-5-{1-[4-(1H-pyrrol-1-yl)benzoyl]azetidin-3-yl}-1,2,4-oxadiazole](/img/structure/B6477621.png)

![3-cyclopropyl-6,7-difluoro-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6477632.png)

![2-(4-methoxyphenyl)-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}ethane-1-sulfonamide](/img/structure/B6477634.png)